4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-phenyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6S/c28-21-24-23-19(26(21)16-9-3-1-4-10-16)18-15-22-27(17-11-5-2-6-12-17)20(18)25-13-7-8-14-25/h1-15H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSKYXJPUJBASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)N3C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyrazole and pyrrole moiety. Its molecular formula is , and it exhibits properties that are characteristic of compounds with potential pharmacological applications.
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
| P. aeruginosa | 16 |
| B. subtilis | 2 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis, which is comparable to standard antibiotics like ceftriaxone .
Antifungal Activity
The antifungal potential of the compound has also been assessed. Triazole derivatives are well-known for their efficacy against fungal pathogens. The following table summarizes the antifungal activity observed:
| Fungal Strain | MIC µg/mL |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The compound demonstrated moderate antifungal activity, indicating its potential as a lead for developing new antifungal agents .
Antioxidant Activity
Antioxidant assays have shown that the compound possesses significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results are as follows:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This indicates that at higher concentrations, the compound effectively inhibits free radicals, showcasing its potential as an antioxidant agent .
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives similar to the compound under discussion:
- Case Study on Antibacterial Activity : A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids that exhibited MIC values ranging from to against various pathogens. The structural similarity to our compound suggests potential for enhanced antibacterial efficacy .
- Antifungal Efficacy : Research published in PMC indicated that novel triazole derivatives displayed broad-spectrum antifungal activity with MIC values as low as against resistant strains, emphasizing the therapeutic potential of triazoles in treating fungal infections .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research indicates that derivatives of triazoles exhibit potent activity against a range of bacteria and fungi. For instance, studies have shown that certain synthesized derivatives of triazole-thiol compounds demonstrate promising antimicrobial effects against both gram-positive and gram-negative bacteria, as well as yeast-like fungi . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antifungal Properties
In the context of antifungal activity, compounds similar to 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol have been evaluated for their efficacy against various fungal strains. The sulfur-containing triazole derivatives are particularly noted for their ability to inhibit the growth of pathogenic fungi, making them potential candidates for developing new antifungal agents .
Cancer Research
Triazoles are also being explored for their anticancer properties. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The incorporation of various functional groups into the triazole structure may enhance its selectivity and potency against specific cancer types .
Agricultural Applications
Fungicides
The agricultural sector has shown interest in triazole compounds as potential fungicides. The ability of these compounds to inhibit fungal growth makes them suitable for protecting crops from fungal diseases. Research has indicated that certain triazole derivatives can effectively control plant pathogens, thereby improving crop yield and quality .
Plant Growth Regulators
Additionally, triazoles can act as plant growth regulators. They may influence various physiological processes in plants, including germination and flowering. This application is particularly relevant in enhancing agricultural productivity through improved plant health and resilience against environmental stressors.
Material Science
Polymer Chemistry
In material science, triazole compounds are being investigated for their role in polymer chemistry. Their unique chemical properties allow them to be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives suggests potential applications in creating advanced materials for various industrial uses .
Summary Table of Applications
Chemical Reactions Analysis
Alkylation and Sulfide Formation
The thiol group undergoes nucleophilic substitution with alkyl halides or activated esters to form sulfide derivatives. This reaction is critical for modifying bioactivity or creating prodrugs.
Mechanistic Insight :
The thiolate anion attacks the electrophilic carbon in alkyl halides, facilitated by bases like triethylamine or cesium carbonate. Steric hindrance from aromatic substituents may reduce reaction rates.
Condensation with Hydrazines
Reactions with hydrazine hydrate produce hydrazide derivatives, often precursors for further functionalization.
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Propan-2-ol, 60°C, 6h | Triazolylthioacetohydrazide | 94% |
Application :
Hydrazides are intermediates for synthesizing Schiff bases or heterocyclic hybrids with antimicrobial properties .
Heterocycle Formation via Cyclization
The compound participates in cycloaddition or condensation reactions to form fused heterocycles. For example:
-
With α-bromo-γ-butyrolactone : Forms non-condensed sulfanyl derivatives under reflux with acetic acid or ethanol .
-
With ketones : Produces thiazolo[3,2-b]-s-triazoles in the presence of H₂SO₄ .
Example Reaction Scheme :
text1. Triazole-thiol + α-bromo-γ-butyrolactone → 3-(1H-triazolylsulfanyl)-dihydrofuranone [3]
Michael Addition Reactions
The thiol group acts as a nucleophile in Michael additions. For instance, reactions with N-arylmaleimides yield adducts bearing sulfanyl moieties .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Phenylmaleimide | Acetic acid, reflux, 24h | Maleimide-triazole adduct | 65–78% |
Key Factor :
Solvent polarity (acetic acid > ethanol) enhances reaction efficiency by stabilizing charged intermediates.
Coordination Chemistry (Hypothesized)
Though not explicitly documented for this compound, analogous triazole-thiols form complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donor sites. Such interactions could modulate catalytic or antibacterial activity .
Functionalization via Mannich Reactions
Triazole-thiol derivatives react with formaldehyde and amines in Mannich reactions to generate aminoalkylated products. While specific data for this compound is limited, related structures show enhanced bioactivity post-Mannich modification .
Example :
textTriazole-thiol + CH₂O + Piperazine → Piperazinomethyl-triazole-thiol hybrid [5]
Oxidation to Disulfides
The -SH group is susceptible to oxidation, forming disulfide (-S-S-) linkages under aerobic or oxidative conditions. This pathway is critical for dimerization or polymer formation but requires experimental validation for this specific compound.
Comparison with Similar Compounds
Triazole-Based Schiff Base Ligands
Compounds such as 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (54) and 4-((4-(dimethylamino)benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (55) share the triazole-thiol backbone but feature Schiff base substituents. These ligands were synthesized with yields of 73% and 81%, respectively, and characterized via NMR and FTIR . Unlike the target compound, their bioactivity remains unexplored in the provided evidence.
Pyrazole-Pyrrole Hybrid Derivatives
The compound 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol differs by the pyrrole substitution position (2-yl vs. 1-yl in the target compound). This positional isomerism could alter electronic properties and biological interactions, though direct comparisons are lacking .
Pyridinyl-Triazole Derivatives
The derivative 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile replaces the pyrazole-pyrrole group with a pyridinyl moiety. Synthesized via NaOH-mediated alkylation, this compound forms colorless crystals upon recrystallization from ethanol, suggesting differences in solubility compared to the target compound’s methanol/water crystallization .
Anticonvulsant Activity
The 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative exhibits potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam (ED₅₀ = 1.2 mg/kg) . The absence of an amino group in the target compound may reduce such activity, highlighting the importance of substituent choice.
Antioxidant Activity
Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrate significant antioxidant properties, attributed to the triazole-thiol moiety’s radical-scavenging ability .
Antimicrobial and Antibiotic Adjuvant Potential
Pyrazole derivatives like tert-butyl (S)-3-phenyl-2-[[[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]amino]propanoate (9) show activity against drug-resistant Acinetobacter baumannii . The shared pyrrole-pyrazole motif suggests the target compound could serve as a scaffold for antibiotic adjuvants, though its discontinued status limits exploration .
Q & A
Q. Key Optimization Parameters :
- Reaction time (e.g., 7–16 hours for cyclization).
- Solvent selection (ethanol, THF) to control byproduct formation.
- Temperature (50–80°C for cyclization steps) .
Basic: How is structural characterization performed for this compound and its derivatives?
Answer:
A combination of analytical techniques ensures structural fidelity:
- 1H NMR Spectroscopy : Confirms substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm; triazole-thiol protons at δ 13.5–14.0 ppm) .
- LC-MS/HRMS : Validates molecular weight and purity (>95%) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .
- IR Spectroscopy : Identifies thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole C=N at 1600 cm⁻¹ .
Advanced: What computational methods predict biological activity for this compound?
Answer:
Molecular Docking against therapeutic targets is standard:
- Kinases (PDB: 2XP2) : Assess binding affinity to anaplastic lymphoma kinase (ALK) via AutoDock Vina .
- Cyclooxygenase-2 (COB2, PDB: 3LN1) : Simulate interactions to evaluate anti-inflammatory potential .
- Lanosterol 14-α-demethylase (PDB: 3LD6) : Predict antifungal activity by analyzing hydrogen bonding with heme groups .
Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., ketoconazole for 3LD6) .
Advanced: How do structural modifications influence activity in SAR studies?
Answer:
Key modifications and their effects:
Methodology : Synthesize analogs, test in vitro, and correlate with docking results .
Advanced: What analytical methods validate purity and stability under experimental conditions?
Answer:
- HPLC-DAD/MS : Monitor degradation products at accelerated conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
- pH Stability Studies : Assess thiol oxidation in buffers (pH 2–12; thiol loss <5% at pH 7.4) .
Advanced: How do heterocyclic interactions (e.g., triazole-pyrrole) affect electronic properties?
Answer:
DFT Calculations (B3LYP/6-31G*) reveal:
- Conjugation Effects : Triazole-thiol and pyrrole rings create a planar structure, enhancing π-π stacking with aromatic residues in enzymes .
- Electron Density : Pyrrole’s electron-rich nature increases nucleophilicity at the triazole N2 position, favoring covalent bond formation with electrophilic targets .
- HOMO-LUMO Gaps : Narrow gaps (ΔE ~4.5 eV) suggest redox activity, relevant for antioxidant applications .
Advanced: What in silico ADME profiles are reported for derivatives?
Answer:
SwissADME Predictions :
- Lipinski Compliance : MW <500, LogP <5, H-bond donors <5 (all derivatives comply) .
- BBB Permeability : High for alkylated thiols (LogBB >0.3) .
- CYP Inhibition : Low risk (CYP3A4 inhibition <30% at 10 µM) .
Validation : Compare with experimental Caco-2 permeability assays (Papp >1 × 10⁻⁶ cm/s) .
Advanced: How are regioselectivity challenges addressed during synthesis?
Answer:
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for pyrrole NH to prevent unwanted cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (from 16 hours to 45 minutes) and improves yield (↑20%) .
- Catalytic Systems : Cu(I)-catalyzed click chemistry for precise triazole formation (e.g., 1,3-dipolar cycloaddition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
